N-Acetyl-O-methyl-L-tyrosine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

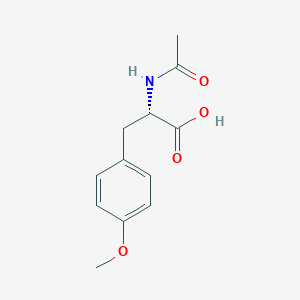

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-8(14)13-11(12(15)16)7-9-3-5-10(17-2)6-4-9/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUASHPCEMXOMR-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450146 | |

| Record name | N-Acetyl-O-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28047-05-4 | |

| Record name | N-Acetyl-O-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Namt Research

The initial foray into the world of N-Acetyl-O-methyl-L-tyrosine was rooted in the fundamental exploration of enzyme mechanics. Early research in the mid-20th century sought to understand the intricate workings of proteolytic enzymes, with a particular focus on their active sites and substrate specificity.

A pivotal moment in the history of NAMT research can be traced back to a 1957 Master's thesis from the California Institute of Technology by William Thomas Brady. caltech.educaltech.edu This work detailed an efficient method for the synthesis of optically pure O-methyl-N-acetyl-L-tyrosine. caltech.educaltech.edu The primary motivation for this synthesis was to create specific substrates for studying the kinetics of the enzyme alpha-chymotrypsin. caltech.edu Researchers hypothesized that by modifying the phenolic hydroxyl group of tyrosine, they could probe its importance in the enzyme's catalytic activity. caltech.edu The synthesis described involved the acetylation of L-tyrosine (B559521) methyl ester, followed by O-methylation using diazomethane (B1218177) or a Williamson synthesis approach. caltech.educaltech.edu This early work not only provided a viable route to produce NAMT but also established it as a crucial compound for investigating enzyme-substrate interactions.

Significance of Namt in Contemporary Biochemical and Pharmaceutical Research

In the decades following its initial synthesis, the significance of N-Acetyl-O-methyl-L-tyrosine has expanded far beyond its initial application in enzyme kinetics. Its modified structure offers several advantages over its parent compound, L-tyrosine (B559521), making it a valuable asset in modern research.

One of the key advantages of NAMT is its enhanced solubility compared to L-tyrosine. smolecule.com This property is particularly beneficial in various experimental and pharmaceutical contexts, including its potential use in parenteral nutrition to provide a more bioavailable source of tyrosine. smolecule.com

Furthermore, NAMT serves as a versatile precursor and intermediate in organic synthesis. It is utilized in the synthesis of more complex molecules, including peptides and other bioactive compounds. ontosight.ai Its protected functional groups allow for selective chemical modifications at other parts of the molecule.

In the realm of neurochemistry, derivatives of tyrosine are studied for their role as precursors to essential catecholamine neurotransmitters like dopamine (B1211576) and norepinephrine. patsnap.comexamine.comwikipedia.org Research into compounds like N-acetyl-L-tyrosine suggests that such modifications can influence bioavailability and passage across the blood-brain barrier, thereby potentially affecting neurotransmitter levels in the brain. patsnap.com While N-acetyl-L-tyrosine has been found to be a less effective prodrug for increasing brain tyrosine compared to other derivatives, the exploration of such compounds continues to be an active area of research. nih.gov

The structural modifications of NAMT also make it a valuable tool in drug discovery and medicinal chemistry. smolecule.com Its derivatives have been explored for their potential therapeutic applications, leveraging the improved solubility and potential for targeted interactions with biological molecules. smolecule.comnih.gov

Overview of Key Research Trajectories Involving Namt

Chemoenzymatic and Chemical Synthesis Routes for NAMT

The preparation of NAMT can be accomplished through several synthetic pathways, each with distinct advantages and considerations. These routes typically involve the protection of the amino group via acetylation, followed by methylation of the phenolic hydroxyl group.

Acetylation of L-tyrosine and Subsequent Esterification (Methylation)

A common route to NAMT begins with the acetylation of the amino group of L-tyrosine. This is often achieved by reacting L-tyrosine with acetic anhydride (B1165640) or acetyl chloride. smolecule.com To prevent the undesired formation of O,N-diacetyl-L-tyrosine, the reaction conditions must be carefully controlled. smolecule.com One approach involves a Schotten-Baumann reaction, where tyrosine is dissolved in an excess of aqueous sodium hydroxide (B78521) and then treated with an acetylating agent. caltech.edu Following acetylation to form N-acetyl-L-tyrosine, the phenolic hydroxyl group is methylated.

A more convenient method for preparing N-acetyl-L-tyrosine involves the saponification of N-acetyl-L-tyrosine methyl ester. caltech.educaltech.edu This ester is readily synthesized by first converting L-tyrosine to its methyl ester hydrochloride using thionyl chloride and methanol. The ester is then liberated and treated with acetic anhydride, leading to the rapid precipitation of N-acetyl-L-tyrosine methyl ester in high yield. caltech.edu This method avoids di-acetylation because O-acylation of the phenol (B47542) is slower than N-acylation of the amine, and the N-acetylated product precipitates quickly. caltech.edu

The subsequent O-methylation of N-acetyl-L-tyrosine can be accomplished using diazomethane (B1218177), which converts N-acetyl-L-tyrosine methyl ester to the O-methyl derivative. caltech.educaltech.edu

Williamson Synthesis for O-Methylation of N-acetyl-L-tyrosine

The Williamson ether synthesis is another key method for the O-methylation step. caltech.educaltech.edu This reaction involves treating N-acetyl-L-tyrosine with a methylating agent in the presence of a base. For instance, reacting an aqueous solution of di-sodium N-acetyl-L-tyrosinate with methyl iodide can yield optically pure O-methyl-N-acetyl-L-tyrosine. caltech.edu The success of this method relies on the higher reactivity of the phenoxide ion compared to the carboxylate ion in an SN2 displacement reaction. caltech.edu

However, when applying the Williamson synthesis to methyl-N-acetyl-L-tyrosinate using sodium methylate and methyl iodide, a high yield of the racemic product is obtained. caltech.edu This racemization is likely due to the abstraction of the proton from the alpha-carbon by the methylate ion. caltech.edu To avoid this, it is preferable to use N-acetyl-L-tyrosine instead of its methyl ester in this reaction. caltech.edu

Alternative Synthetic Approaches for NAMT and its Analogues

Alternative approaches to synthesizing NAMT and related compounds often focus on improving efficiency and yield. One such method involves the saponification of N-acetyl-L-tyrosine methyl ester as a more convenient route to N-acetyl-L-tyrosine itself, which can then be O-methylated. caltech.educaltech.edu

For the synthesis of related analogues, various derivatization strategies are employed. For example, l-tyrosine and l-DOPA derivatives can be synthesized by functionalizing the carboxylic or amino groups to create N-alkyl amides or N-acyl derivatives. academie-sciences.fr The synthesis of peptides containing these modified amino acids often requires protection and deprotection steps and the use of coupling reagents. academie-sciences.fr

Stereochemical Considerations in NAMT Synthesis

Maintaining the L-stereochemistry of the chiral center at the α-carbon is a critical aspect of NAMT synthesis. The direct acetylation of L-tyrosine using the Schotten-Baumann reaction can produce optically pure N-acetyl-L-tyrosine. caltech.edu Similarly, the synthesis of N-acetyl-L-tyrosine methyl ester from L-tyrosine methyl ester avoids racemization because the mechanisms that could cause it, such as the formation of a mixed anhydride or an azlactone, are not feasible with an ester. caltech.edu

However, racemization can be a significant issue during the O-methylation step. As mentioned, the use of a strong base like sodium methylate with methyl-N-acetyl-L-tyrosinate leads to a racemic product. caltech.edu This is attributed to the deprotonation of the α-hydrogen, which is acidic due to the adjacent carbomethoxy group. caltech.edu Using N-acetyl-L-tyrosine instead of its ester mitigates this issue, allowing for the synthesis of optically pure O-methyl-N-acetyl-L-tyrosine via the Williamson synthesis. caltech.edu The reaction of di-sodium N-acetyl-L-tyrosinate with methyl iodide proceeds with retention of stereochemistry. caltech.edu

Derivatization Strategies for NAMT

The chemical structure of NAMT can be further modified to create derivatives with specific properties or functionalities. These derivatization strategies expand the utility of NAMT in various scientific fields.

O-(ω-Alkenyl) Derivatives

A notable derivatization strategy involves the synthesis of O-(ω-alkenyl) derivatives of N-acetyl-L-tyrosine ethyl ester. These compounds are prepared by reacting N-acetyl-L-tyrosine ethyl ester with various vinyl bromides, such as 4-bromo-1-butene, 6-bromo-1-hexene, 8-bromo-1-octene, and 10-bromo-1-decene. researchgate.netmdpi.com These derivatives have been utilized in the copolymerization of ethylene, resulting in copolymers with high molecular weights and significant incorporation of the polar comonomer, which enhances the hydrophilicity of the resulting polymer. smolecule.commdpi.com

Table 1: Synthetic Routes for this compound

| Step | Reagents and Conditions | Product | Key Considerations |

|---|---|---|---|

| Route 1: Acetylation and Methylation | |||

| Acetylation | L-tyrosine, acetic anhydride/acetyl chloride, controlled conditions | N-acetyl-L-tyrosine | Minimize O,N-diacetyl-L-tyrosine formation. smolecule.com |

| Methylation | N-acetyl-L-tyrosine, diazomethane | This compound | Optically pure derivative. smolecule.com |

| Route 2: Esterification, Acetylation, and Methylation | |||

| Esterification | L-tyrosine, thionyl chloride, methanol | L-tyrosine methyl ester hydrochloride | Efficient conversion. caltech.edu |

| Acetylation | L-tyrosine methyl ester, acetic anhydride | N-acetyl-L-tyrosine methyl ester | High yield, avoids di-acetylation. caltech.edu |

| Methylation | N-acetyl-L-tyrosine methyl ester, diazomethane | This compound | Optically pure. caltech.educaltech.edu |

| Route 3: Williamson Synthesis | |||

| O-Methylation | N-acetyl-L-tyrosine, sodium methylate, methyl iodide | Racemic O-methyl-N-acetyl-tyrosine methyl ester | Racemization occurs. caltech.edu |

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| L-tyrosine | |

| Acetic anhydride | |

| Acetyl chloride | |

| O,N-diacetyl-L-tyrosine | |

| Sodium hydroxide | |

| N-acetyl-L-tyrosine | |

| N-acetyl-L-tyrosine methyl ester | |

| Thionyl chloride | |

| Methanol | |

| Diazomethane | |

| Methyl iodide | |

| Sodium methylate | |

| Di-sodium N-acetyl-L-tyrosinate | |

| l-DOPA | |

| N-acetyl-L-tyrosine ethyl ester | |

| 4-bromo-1-butene | |

| 6-bromo-1-hexene | |

| 8-bromo-1-octene | |

| 10-bromo-1-decene |

An article on the chemical compound this compound (NAMT) is provided below, structured according to the requested outline.

Advanced Research Applications of Namt

NAMT in Peptide and Protein Chemistry Research

The structural modifications of NAMT, compared to natural tyrosine, make it a specialized component for probing the intricacies of peptide and protein structure and function.

Incorporation into Peptides and Proteins with Tyrosine Residues

NAMT can be incorporated into peptide sequences, serving as a substitute for tyrosine. acs.org This substitution is a key strategy in peptide and protein chemistry to investigate the role of the tyrosine hydroxyl group in various biological processes. The methylation of the hydroxyl group prevents it from acting as a hydrogen bond donor and from being phosphorylated, a critical post-translational modification for many signaling proteins. wikipedia.org By comparing the function of the native peptide with its NAMT-containing counterpart, researchers can elucidate the specific contributions of the tyrosine hydroxyl group to protein structure, enzyme catalysis, and signal transduction.

Mimicking Tyrosyl Residue Reactivity in Polypeptides

The O-methylated phenolic group of NAMT mimics certain aspects of tyrosyl residue reactivity within a polypeptide chain. researchgate.netnih.gov While unable to participate in hydrogen bonding as a donor, its aromatic ring can still engage in pi-stacking and hydrophobic interactions, similar to a native tyrosine residue. This allows researchers to isolate and study the electronic and steric effects of the tyrosine side chain, independent of its hydrogen-bonding capability. This mimicry is particularly useful in studying enzyme mechanisms where tyrosine plays a role in substrate binding or catalysis. caltech.edu

Studies of Hydrogen Bonding and Intermolecular Interactions in Protein Models

NAMT and its derivatives, such as N-acetyl-O-methyl-L-tyrosine ethyl ester (N-Ac-O-Me-l-Tyr ethyl ester), are instrumental in studying hydrogen bonding and other intermolecular forces in protein models. researchgate.net Since the O-methyl group of NAMT cannot form a hydrogen bond, its presence in a model system helps to dissect the energetic contributions of other non-covalent interactions. researchgate.netresearchgate.net Spectroscopic studies, including UV-vis absorption and fluorescence, on systems containing NAMT derivatives have provided insights into how the microenvironment, including solvent polarity and the presence of other molecules, influences the behavior of aromatic residues in proteins. acs.orgnih.gov

Table 1: Spectroscopic Properties of this compound Ethyl Ester

| Property | Value | Conditions |

|---|---|---|

| Absorption O-O band | 283.5 ± 0.5 nm | In polar organic solvents |

| Rotatory Strength | 1.3 x 10⁻⁴⁰ c.g.s. | In methylcyclohexane (B89554) at 297 K |

| Δε at 277 nm | 0.75 m⁻¹ cm⁻¹ | In methylcyclohexane at 297 K |

This table summarizes key spectroscopic data for N-Ac-O-Me-l-Tyr ethyl ester from studies on its intermolecular interactions. researchgate.net

NAMT in Rational Drug Design and Development

The principles of rational drug design leverage the understanding of molecular interactions to create new therapeutic agents. nih.gov NAMT serves as a valuable scaffold and tool in this process.

Design of Selective PPAR Agonists and Antagonists

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors involved in metabolism and inflammation, making them important drug targets. nih.govnih.gov Derivatives of N-acetyl-L-tyrosine have been synthesized and evaluated for their ability to activate PPARs, with some showing selectivity for the PPARα subtype. nih.gov The design of these molecules often involves modifying the structure of NAMT to optimize binding to the ligand-binding pocket of the receptor. Molecular docking studies help to predict how these derivatives will interact with key amino acid residues, guiding the synthesis of more potent and selective agonists or antagonists. nih.govacs.org

Table 2: Research Findings on N-acetyl-L-tyrosine Derivatives as PPARα Activators

| Compound | Activity | Key Finding |

|---|---|---|

| Derivative 4d | PPARα transactivation | Showed better PPARα transactivation compared to PPARγ |

| Derivative 4f | PPARα transactivation | Showed better PPARα transactivation compared to PPARγ |

This table highlights findings from a study on synthesized N-acetyl-L-tyrosine derivatives and their selective activation of PPARα. nih.gov

Development of Bioactive Molecules and Pharmacological Probes

The structural framework of NAMT is utilized in the development of novel bioactive molecules and pharmacological probes. smolecule.comresearchgate.net By chemically modifying NAMT, researchers can create compounds with specific biological activities. academie-sciences.fr For instance, NAMT itself has been identified as a natural antifungal compound and a tyrosinase inhibitor. nih.gov These molecules can be used as pharmacological probes to study biological pathways or as starting points for the development of new drugs. smolecule.comnih.gov The enhanced solubility of N-acetylated tyrosine derivatives compared to L-tyrosine (B559521) also makes them attractive for various applications in drug development and nutritional support. smolecule.comdrugbank.com

Prodrug Strategies for Enhanced Bioavailability and Targeting

A significant challenge in pharmacology is ensuring that a drug reaches its intended target in the body in sufficient concentration to be effective. Prodrug strategies involve the chemical modification of a drug into an inactive or less active form that is then converted into the active drug within the body. annualreviews.orgmdpi.com This approach can overcome issues such as poor solubility, rapid metabolism, and lack of specificity. annualreviews.orgmdpi.com

N-acetylation of amino acids like tyrosine is a recognized strategy to create prodrugs. nih.gov For instance, N-acetyl-L-tyrosine has been investigated as a prodrug for tyrosine, although it has shown limited effectiveness compared to other derivatives. nih.gov The core idea is that the acetyl group can modify the physicochemical properties of the parent molecule, potentially improving its absorption and distribution. annualreviews.org Once absorbed, enzymes in the body can cleave the acetyl group, releasing the active compound.

In the context of targeted drug delivery, derivatives of amino acids are being explored to leverage specific transport systems in the body. mdpi.comd-nb.info The L-type amino acid transporter 1 (LAT1), for example, is highly expressed in certain tissues like the brain and in various cancer cells. d-nb.info By designing prodrugs that are recognized and transported by LAT1, it is possible to achieve targeted delivery to these sites. d-nb.info While research has focused on various amino acid-based prodrugs, the principle of using a modified amino acid like NAMT to engage with such transporters for targeted delivery remains an active area of investigation. This strategy aims to increase the concentration of the therapeutic agent at the site of action, thereby enhancing efficacy and reducing potential side effects. mdpi.com

NAMT in Advanced Materials Science Research

The unique chemical properties of NAMT and its derivatives make them valuable building blocks for the synthesis of novel polymers with specialized functionalities.

Researchers have successfully copolymerized ethylene (B1197577) with N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters using titanium and zirconium-based catalysts. nih.govmdpi.com This process allows for the incorporation of the functional amino acid derivative into a polyethylene (B3416737) backbone. mdpi.comresearchgate.net The resulting copolymers exhibit interesting properties, such as improved hydrophilicity compared to polyethylene alone. nih.gov

The catalytic activity and the incorporation ratio of the amino acid comonomer can be influenced by various factors, including the catalyst structure and polymerization conditions. mdpi.com For example, a novel titanium complex has demonstrated high catalytic activity, leading to copolymers with high molecular weights and a significant incorporation of the N-acetyl-O-(but-3-enyl)-l-tyrosine ethyl ester. nih.govmdpi.com These functionalized polyolefins have potential applications where biocompatibility, hydrophilicity, or the ability to attach bioactive molecules is desired.

| Catalyst System | Comonomer | Key Findings |

| Titanium Complex / MAO | N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters | High catalytic activity (up to 6.86 × 10⁴ gP·(molTi)⁻¹·h⁻¹), high comonomer incorporation (up to 2.65 mol%), and high molecular weight copolymers. nih.govmdpi.com |

| Zirconium Complex / MAO | N-acetyl-O-(dec-9-enyl)-l-tyrosine ethyl ester | Catalyzed copolymerization with a comonomer incorporation rate of 2.56 mol %. mdpi.com |

The ability to introduce amino acid functionalities into traditional polymers like polyethylene opens up new possibilities for creating advanced materials with tailored properties for biomedical and other specialized applications. researchgate.net

Silicon-Containing NAMT Derivatives in Biomaterials Research

The integration of silicon into the molecular architecture of amino acid derivatives represents a strategic approach in the development of advanced biomaterials. Silicon, being in the same group as carbon in the periodic table, can be substituted for carbon to modify the physicochemical properties of organic molecules, a concept known as Si/C exchange. researchgate.netrsc.org This strategy is being explored to create this compound (NAMT) derivatives with enhanced features for biomaterial applications. The primary goal is to leverage the unique characteristics of organosilicon compounds—such as altered lipophilicity, thermal stability, and controlled degradability—to design novel materials for fields like tissue engineering and drug delivery. nih.govscbt.com

The introduction of silyl (B83357) groups into molecules like NAMT can significantly alter their properties. researchgate.net One common method is the silylation of hydroxyl groups, leading to the formation of silyl ethers. researchgate.net For a tyrosine derivative, this would involve the phenolic hydroxyl group. The resulting Si-O-C bond is a key feature, as its susceptibility to hydrolysis can be tuned, making it a valuable component in designing degradable polymers. bohrium.com Poly(silyl ether)s (PSEs), for instance, are a class of silicon-based polymers known for their hydrolytic degradability into potentially non-toxic byproducts. bohrium.com

Research into related silylated molecules provides insights into the potential benefits of silicon-containing NAMT derivatives. The bulkiness of silyl groups can offer steric protection to adjacent chemical bonds, enhancing hydrolytic stability in specific molecular contexts. nih.gov Conversely, the ability of silyl ethers to undergo hydrolysis allows for the design of materials that degrade under specific physiological conditions. bohrium.com Furthermore, silyl groups, particularly those with multiple reactive sites like alkoxysilanes, can undergo condensation reactions to form stable siloxane (Si-O-Si) bonds. nih.gov This crosslinking capability is crucial for forming robust, three-dimensional polymer networks, significantly improving the mechanical strength of the resulting biomaterial, a principle applied in materials like dental adhesives. nih.gov The incorporation of silicon functionalities is also a recognized strategy for improving the biological activity and pharmacokinetic profiles of bioactive molecules. rsc.org

Detailed research findings on other silicon-containing biomolecules illustrate the transformative potential of silylation. For example, introducing silyl groups into coumarin-based molecules has been shown to improve both photolysis efficiency and hydrolysis resistance, creating high-performance materials for the controlled release of proteins. nih.gov In another application, silyl-functionalized monomers have been used to create self-strengthening dental adhesives with higher crosslink density and reduced leaching of components. nih.gov These examples underscore the versatility of silicon chemistry in fine-tuning molecular properties for sophisticated biomedical applications.

The table below summarizes the projected property changes when modifying NAMT with silicon, based on established principles from biomaterials research.

| Property | This compound (Parent Compound) | Potential Silicon-Containing Derivative | Scientific Rationale |

|---|---|---|---|

| Lipophilicity/Hydrophobicity | Moderate | Increased | The introduction of organosilyl groups generally increases the lipophilicity and hydrophobic surface area of a molecule. researchgate.netrsc.org |

| Hydrolytic Degradability | Stable | Tunable (Degradable) | The presence of silyl ether (Si-O-C) bonds can render the polymer susceptible to hydrolysis, allowing for controlled degradation. bohrium.com |

| Thermal Stability | Moderate | Enhanced | Silicon-containing polymers often exhibit high thermal stability. scbt.combohrium.com |

| Potential for Crosslinking | Low | High | Functionalized silyl groups can form stable siloxane (Si-O-Si) networks, leading to a highly crosslinked material with improved mechanical properties. nih.gov |

| Biocompatibility | Generally Biocompatible | Potentially Enhanced | Silicon compounds are pivotal in developing advanced, biocompatible materials for medical applications. nih.govscbt.com |

Mechanistic and Theoretical Investigations of Namt

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to investigate the behavior of N-Acetyl-O-methyl-L-tyrosine (NAMT) at an atomic level. These theoretical methods provide insights into its interactions with biological macromolecules, predict its binding characteristics, and help rationalize its activity, complementing experimental findings.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of NAMT and its analogs in complex with biological targets like enzymes. These simulations track the movements of atoms over time, revealing conformational changes and stabilizing interactions.

In studies of non-canonical amino acids (ncAAs), MD simulations have been used to understand the specificity of engineered aminoacyl-tRNA synthetases (aaRSs). For instance, simulations of a mutant aaRS from M. jannaschii complexed with O-Methyl-L-tyrosine (OMY), a close analog of NAMT, were run for 200 nanoseconds to assess stability. plos.org The conformational stability of the complex was evaluated by calculating the root-mean-square deviation (RMSD), which was observed to plateau, indicating the system reached equilibrium. plos.org Such simulations, which require robust force field parameters, have been developed for various tyrosine derivatives by constructing dipeptides blocked with N-methyl and acetyl groups, similar in structure to NAMT. nih.govfrontiersin.org These simulations are critical for analyzing the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of tyrosine derivatives to their targets. plos.org

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as an enzyme or receptor. This method helps in understanding the binding mode and is often used to screen potential inhibitors.

Docking studies have been conducted to explore the interactions between tyrosine derivatives and various enzymes. In one study, O-Methyl-L-tyrosine was docked into the active site of a mutant aminoacyl-tRNA synthetase (aaRS) to predict its binding pose before running more computationally expensive MD simulations. plos.org The analysis of the docked pose revealed key hydrogen bonds and hydrophobic interactions responsible for binding. plos.org In another example, molecular docking was employed to investigate the mechanism by which N-Acetyl-O-methyl-tyrosine affects the enzyme tyrosinase. researchgate.net The general methodology involves obtaining a 3D structure of the target enzyme, often from the Protein Data Bank (PDB), and using a docking program to place the ligand into the active site. plos.org The resulting poses are then scored based on functions that approximate binding affinity, helping to identify the most likely binding conformation. nih.govrsc.org

Quantum mechanical (QM) calculations provide a highly accurate description of the electronic structure of molecules, allowing for the precise calculation of geometries, energies, and properties of molecular complexes. These methods are often used to parameterize the force fields used in MD simulations and to study reaction mechanisms.

For tyrosine derivatives, QM calculations have been performed to create and refine force field parameters. nih.gov For example, structural optimizations of dipeptides analogous to NAMT were carried out at the B3LYP/6-31G* level of theory, followed by higher-accuracy single-point energy calculations at the MP2/cc-pVTZ level. nih.govfrontiersin.org These QM calculations serve as a benchmark against which the energies calculated by molecular mechanics force fields are compared and optimized. nih.gov Furthermore, Density Functional Theory (DFT), a common QM method, has been used to compute properties like HOMO-LUMO energy gaps and dipole moments for related compounds like N-acetyl tyrosine, which can provide insights into a molecule's stability and reactivity. mdpi.com The application of these methods to NAMT complexes allows for a detailed understanding of the electronic interactions, such as charge transfer and polarization, that occur upon binding.

| Method | Basis Set | Purpose | Reference |

|---|---|---|---|

| B3LYP | 6-31G | Structural Optimization | nih.govfrontiersin.org |

| MP2 | cc-pVTZ | Single-Point Energy Calculation | nih.govfrontiersin.org |

| HF | 6-31G | RESP Charge Fitting | nih.gov |

| DFT | Not Specified | Calculation of HOMO-LUMO gap, dipole moment | mdpi.com |

A primary goal of molecular modeling is to accurately predict the binding affinity of a ligand for its target, which is crucial for drug design. These predictions are often combined with experimental data to establish structure-activity relationships (SAR).

Computational methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate binding free energies from MD simulation trajectories. plos.org For O-Methyl-L-tyrosine (OMY), the binding free energy with a mutant aaRS was calculated to be -20.2 kcal/mol using one MM/PBSA method and -5.4 kcal/mol using another, indicating a strong binding affinity. plos.org The accurate prediction of binding affinity remains a significant challenge, with various methods like Free Energy Perturbation (FEP) also being employed to achieve results that correlate well with experimental data. acs.org

SAR studies investigate how chemical structure relates to biological activity. A notable SAR study involving an NAMT derivative examined a series of vasopressin analogs. nih.gov One of the analogs studied was vasopressin, N-acetyl-O-methyl-Tyr(2)-Arg(8)-, which was tested for its ability to induce hypothermia when administered centrally in rats. nih.gov The study found that the structural requirements for this effect were similar to those needed for peripheral vasoconstriction, demonstrating a specific SAR for this class of compounds. nih.gov

| Calculation Method | Total Binding Free Energy (kcal/mol) | Reference |

|---|---|---|

| MM/PBSA (Surface Area Term) | -20.2 | plos.org |

| MM/PBSA (Cavity and Dispersion Term) | -5.4 | plos.org |

Quantum Mechanical Calculations of NAMT Complexes

Spectroscopic and Structural Elucidation Studies

Spectroscopic techniques are indispensable for probing the structure of NAMT and its interactions with other molecules. These methods provide experimental data that can validate and complement the theoretical findings from computational models.

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions and conformational changes. The intrinsic fluorescence of proteins and some ligands arises from aromatic amino acid residues, primarily tryptophan and tyrosine. nih.govnist.gov The tyrosine moiety within NAMT is fluorescent, and its emission properties are highly sensitive to the polarity of its local environment. univr.it

When NAMT binds to a biological target, changes in the microenvironment of its tyrosine ring can lead to shifts in the fluorescence emission maximum and changes in fluorescence intensity (quenching or enhancement). univr.itacs.org This phenomenon can be exploited to analyze the binding interaction. For example, studies on N-acetyl-l-tyrosinamide (NAYA), a compound modeling the tyrosine residue in proteins, showed that its excitation spectrum could shift by up to 10 nm upon forming hydrogen bonds with ligands. acs.org The fluorescence quantum yield of the NAYA complex was also highly dependent on the solvent and the nature of the interaction. acs.org By monitoring these changes in fluorescence, researchers can quantify binding events and gain information about the structural environment of the NAMT molecule within a binding pocket. nih.gov

X-ray Crystallography of NAMT and its Hydrates

Detailed X-ray crystallographic data specifically for this compound (NAMT) are not prominently available in the surveyed literature. However, the crystal structure of a closely related derivative, N-acetyl-L-tyrosine methyl ester monohydrate , has been determined at both 293 K and 123 K, providing valuable insight into the probable solid-state conformation and intermolecular interactions of similar molecules. nih.gov The fundamental structural difference between NAMT and this analog is the position of the methyl group; in NAMT, it is on the phenolic oxygen, whereas in the studied analog, it is on the carboxyl group, forming a methyl ester.

Interactive Table: Crystallographic Data for N-acetyl-L-tyrosine methyl ester monohydrate Click on the headers to sort the data.

| Parameter | Value | Reference |

| Formula | C₁₂H₁₅NO₄·H₂O | nih.gov |

| Space Group | P 21 21 21 | nih.gov |

| a (Å) | 7.21170 | nih.gov |

| b (Å) | 12.9868 | nih.gov |

| c (Å) | 14.2470 | nih.gov |

| α (°) | ||

| 90.00 | nih.gov | |

| β (°) | ||

| 90.00 | nih.gov | |

| γ (°) | ||

| 90.00 | nih.gov | |

| Temperature (K) | 123 / 293 | nih.gov |

| Z | 4 | nih.gov |

NMR Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the elucidation of molecular structures in solution. While specific, comprehensive ¹H and ¹³C NMR spectral data for this compound are not detailed in the available literature, the expected chemical shifts can be inferred from its known structure—(2S)-2-acetamido-3-(4-methoxyphenyl)propanoic acid—and data from closely related analogs like N-acetyl-L-tyrosine and its esters. nih.govchemicalbook.comnih.gov

The ¹H NMR spectrum of NAMT is expected to show distinct signals corresponding to its constituent protons. The acetyl group (CH₃) protons would appear as a singlet, as would the protons of the O-methyl (OCH₃) group, though at a different chemical shift. The aromatic protons on the para-substituted benzene (B151609) ring would likely appear as two distinct doublets due to their coupling. The protons of the amino acid backbone (α-CH and β-CH₂) would exhibit more complex splitting patterns (multiplets) due to their coupling with each other.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Click on the headers to sort the data.

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Acetyl CH₃ | ~1.8-2.0 (s) | ~22-24 |

| Methoxy (B1213986) OCH₃ | ~3.7-3.8 (s) | ~55-56 |

| Aromatic CH (ortho to OCH₃) | ~7.1-7.2 (d) | ~129-131 |

| Aromatic CH (meta to OCH₃) | ~6.8-6.9 (d) | ~113-115 |

| α-CH | ~4.5-4.7 (m) | ~53-55 |

| β-CH₂ | ~2.9-3.1 (m) | ~36-38 |

| Aromatic C-OCH₃ | - | ~158-160 |

| Aromatic C-CH₂ | - | ~128-130 |

| Acetyl C=O | - | ~170-172 |

| Carboxyl C=O | - | ~173-175 |

Note: These are predicted values based on analogous structures and may differ from experimental results.

UV-Vis Absorption and Time-Resolved Spectroscopy

The electronic absorption properties of NAMT in the ultraviolet-visible (UV-Vis) range are dominated by the π → π* transitions of its 4-methoxyphenyl (B3050149) side chain. nih.gov Research on this compound ethyl ester, a very close structural analog, shows a 0-0 absorption band at 283.5 nm in methylcyclohexane (B89554). researchgate.net This represents a red-shift compared to the primary absorption maximum of tyrosine and its N-acetylated ethyl ester derivative, which occurs around 275 nm. researchgate.net This shift can be attributed to the electronic effect of the O-methyl group on the aromatic chromophore.

Interactive Table: UV Absorption Maxima of Tyrosine Derivatives Click on the headers to sort the data.

| Compound | λₘₐₓ (nm) | Solvent | Reference |

| L-Tyrosine (B559521) | 275 | Aqueous | iosrjournals.org |

| N-acetyl-L-tyrosine ethyl ester | 275.01 | Not Specified | researchgate.net |

| This compound ethyl ester | 283.5 | Methylcyclohexane | researchgate.net |

Time-resolved spectroscopy studies specifically on NAMT were not found. However, this technique, particularly time-resolved fluorescence spectroscopy, is widely used to study the dynamics of tyrosine residues and their derivatives. For instance, studies on N-acetyl-tyrosinamide (NAYA) use its fluorescence lifetime as a probe to understand local protein environments and conformational changes. nih.gov The fluorescence properties of tyrosine derivatives are sensitive to factors like solvent polarity and hydrogen bonding, which can quench fluorescence. researchgate.net For NAMT, the methylated phenol (B47542) would alter its fluorescence properties compared to a derivative with a free hydroxyl group.

Electrochemical Properties and Redox Behavior

Electrode Potentials of NAMT and its Derivatives

The electrochemical properties of tyrosine and its derivatives are of significant interest due to their role in biological electron transfer reactions. The redox potential is a measure of a molecule's tendency to be oxidized or reduced. Studies combining cyclic voltammetry and pulse radiolysis have been used to determine the electrode potentials for various tyrosine derivatives. nih.gov

For the closely related compound N-acetyl-l-tyrosine methyl ester , the conditional electrode potential (E°') for the one-electron oxidation couple (TyrO•,H⁺/TyrOH) at pH 7 has been determined to be 0.97 ± 0.01 V. nih.gov This value is comparable to that of unmodified L-tyrosine (0.97 ± 0.01 V). nih.gov

In NAMT, the phenolic hydroxyl group is replaced by a methoxy group. This structural modification fundamentally changes its redox behavior. The oxidation of NAMT cannot proceed via the same proton-coupled electron transfer (PCET) mechanism that characterizes tyrosine, as there is no phenolic proton to be lost. The oxidation of the methoxy-substituted aromatic ring would occur through a different mechanism, likely forming a radical cation, and is expected to have a different electrode potential. Direct electrochemical measurements for NAMT are not available in the reviewed literature.

Interactive Table: Electrode Potentials of Tyrosine and Derivatives (at pH 7) Click on the headers to sort the data.

| Compound | E°' (V) vs. NHE | Method | Reference |

| L-Tryptophan | 0.99 ± 0.01 | CV, Pulse Radiolysis | nih.gov |

| L-Tyrosine | 0.97 ± 0.01 | CV, Pulse Radiolysis | nih.gov |

| N-acetyl-l-tyrosine methyl ester | 0.97 ± 0.01 | CV, Pulse Radiolysis | nih.gov |

Redox Reactions and Radical Formation Involving NAMT

The oxidation of tyrosine typically involves the formation of a neutral tyrosyl radical (TyrO•) by the loss of one electron and one proton from the phenolic hydroxyl group. acs.org This radical is a key intermediate in many biological processes.

In this compound, the phenolic hydroxyl is capped with a methyl group, which blocks the typical pathway for neutral radical formation. Consequently, NAMT is not a substrate for enzymes like tyrosinase, which act on the phenolic hydroxyl of tyrosine. For example, tyrosinase can convert N-acetyl-L-tyrosine into N-acetyl-L-DOPA, but this reaction is inhibited in NAMT due to the O-methylation. researchgate.net

Despite the blocked hydroxyl group, the aromatic ring of NAMT can still undergo redox reactions. Studies have shown that N-acetylphenylalanine methyl ester can be oxidized by H₂O₂ in the presence of an iron(II) complex to yield N-acetyltyrosine methyl ester (N-AcTyrOMe), which is the methyl ester of NAMT. rsc.org This demonstrates that the aromatic ring can be hydroxylated, a form of oxidation. Furthermore, the oxidation of tyrosine derivatives can lead to the formation of radical species that cross-couple with other molecules, such as lipid peroxides. nih.gov While direct studies on radical formation from NAMT are scarce, its oxidation would likely proceed through the formation of a radical cation centered on the electron-rich methoxyphenyl ring, which could then participate in subsequent reactions.

Analytical Methodologies for Namt Research

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of components within a mixture. researchgate.netthermofisher.comchromtech.com High-performance liquid chromatography (HPLC) is a particularly powerful and widely used method in NAMT research due to its high resolution and sensitivity. chromtech.com This technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). thermofisher.comchromtech.com

High-Performance Liquid Chromatography (HPLC) for NAMT Analysis

HPLC is a cornerstone for the analysis of NAMT and its derivatives. The versatility of HPLC allows for various separation modes, including reversed-phase, normal-phase, and ion-exchange chromatography, to be employed depending on the specific properties of the analytes and the sample matrix. chromtech.com

In the context of analyzing amino acid derivatives like NAMT, reversed-phase HPLC (RP-HPLC) is frequently utilized. chromtech.comresearchgate.net In RP-HPLC, the stationary phase is non-polar, while the mobile phase is a polar solvent mixture, often consisting of water and an organic modifier like acetonitrile (B52724) or methanol. chromtech.com This setup allows for the effective separation of compounds based on their hydrophobicity.

For instance, a study analyzing N-acetyl-L-tyrosine, a closely related compound, employed a C18 reversed-phase column with a gradient elution of 0.1% aqueous formic acid and acetonitrile. researchgate.net The retention time for N-acetyl-L-tyrosine under these conditions was 6.5 minutes. researchgate.net Another method for underivatized amino acids, including tyrosine, used a CLC-C18 column with a gradient of phosphate (B84403) buffer and acetonitrile, achieving good separation within 25 minutes. acs.org

The choice of detector is also crucial for HPLC analysis. UV-Vis detectors are commonly used, as many amino acids and their derivatives absorb light in the ultraviolet region (typically 190-210 nm). myfoodresearch.com However, because many other sample components also absorb in this range, derivatization techniques are often employed to shift the absorbance to a more specific wavelength and enhance sensitivity. myfoodresearch.com

Table 1: Example HPLC Conditions for Analysis of NAMT-related Compounds

| Parameter | Condition 1 | Condition 2 |

| Column | C18 reversed-phase (2.1 mm × 100 mm, 1.7 μm) researchgate.net | Shim-pack CLC-C18 (150 mm × 4.6 mm, 5 μm) acs.org |

| Mobile Phase | A: 0.1% aqueous formic acidB: Acetonitrile researchgate.net | A: Phosphate buffer (pH 7.4, 10 mM)B: Acetonitrile acs.org |

| Elution | Gradient researchgate.net | Gradient acs.org |

| Detection | Not specified researchgate.net | UV at 225 nm acs.org |

| Analyte Example | N-acetyl-L-tyrosine researchgate.net | L-tyrosine (B559521) acs.org |

| Retention Time | 6.5 min (for N-acetyl-L-tyrosine) researchgate.net | Not specified for individual analytes |

Separation and Quantification of NAMT and its Metabolites

The analysis of NAMT often extends to its metabolites, which are crucial for understanding its metabolic fate and biological activity. High-performance liquid chromatography is a primary tool for the simultaneous separation and quantification of tyrosine and its various metabolites. cuni.cz The complexity of biological samples, such as plasma and urine, necessitates efficient sample preparation and sensitive detection methods. cuni.cznih.gov

Ultra-High Performance Liquid Chromatography (UHPLC), an advancement of HPLC that uses smaller particle-sized columns, offers even greater resolution and speed for analyzing complex mixtures of metabolites. chromtech.comnih.gov One UHPLC-ESI-MS/MS method was developed for the targeted quantification of 39 metabolites related to tryptophan and tyrosine metabolism in human plasma and urine. nih.gov This method utilized a reverse-phase column for separation and demonstrated good linearity, recovery, and precision. nih.gov

Hydrophilic interaction liquid chromatography (HILIC) is another valuable technique, particularly for separating highly water-soluble metabolites that are not well-retained on traditional reversed-phase columns. princeton.edu A HILIC method coupled with tandem mass spectrometry was developed to measure 141 cellular metabolites, including those from amino acid pathways. princeton.edu

The quantification of these compounds typically involves the use of internal standards, which are structurally similar compounds added to the sample at a known concentration to correct for variations in sample preparation and instrument response. nih.govbiorxiv.org

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. creative-proteomics.com It is frequently coupled with chromatographic methods like HPLC (LC-MS) or gas chromatography (GC-MS) to provide highly sensitive and specific identification and quantification of compounds like NAMT. creative-proteomics.comnih.gov

In metabolomics research, mass spectrometry is a cornerstone technique. creative-proteomics.complos.org For targeted analysis, triple quadrupole mass spectrometers (QQQ) operating in multiple reaction monitoring (MRM) mode are often used. creative-proteomics.comfrontiersin.org This approach offers exceptional sensitivity and specificity for quantifying known metabolites. creative-proteomics.com For untargeted analysis, high-resolution mass spectrometers like time-of-flight (TOF) or Orbitrap analyzers are employed to identify unknown compounds in a sample. creative-proteomics.com

For example, a liquid chromatography-tandem mass spectrometry (LC/MS/MS) method has been used for the simultaneous quantification of dityrosine (B1219331) and other modified tyrosines in urine. nih.gov Similarly, a UHPLC-ESI-MS/MS method was developed for the targeted quantification of 39 metabolites related to tryptophan and tyrosine metabolism. nih.gov The use of stable isotope-labeled internal standards in these methods helps to ensure accurate quantification by correcting for potential artifacts during sample preparation. nih.gov

Table 2: Mass Spectrometry Parameters for Analysis of Tyrosine Derivatives

| Parameter | Method 1 (LC/MS/MS for modified tyrosines) nih.gov | Method 2 (UHPLC-ESI-MS/MS for tyrosine metabolites) nih.gov |

| Instrument | Tandem liquid chromatography-mass spectrometry nih.gov | Ultra High Performance Liquid Chromatography-ElectroSpray-Ionization-Tandem Mass Spectrometry nih.gov |

| Ionization | Not specified | Electrospray Ionization (ESI) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov | Triple quadrupole MS nih.gov |

| Application | Quantification of modified tyrosines in urine nih.gov | Quantification of 39 metabolites related to tyrosine metabolism in plasma and urine nih.gov |

| Internal Standard | [¹³C₆]tyrosine nih.gov | Isotope-labeled standards nih.gov |

Spectrophotometric Assays for Reaction Monitoring

Spectrophotometry is a technique that measures the absorption of light by a substance at specific wavelengths. aelabgroup.comwikipedia.org UV-Vis spectrophotometry, which operates in the ultraviolet and visible regions of the electromagnetic spectrum, is a simple, cost-effective, and non-destructive method often used to monitor enzymatic reactions. aelabgroup.commicrobenotes.commeasurlabs.com

In the context of NAMT research, spectrophotometric assays are particularly useful for studying enzymes that act on tyrosine and its derivatives, such as tyrosinase. nih.govresearchgate.net Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone. nih.gov The formation of the product, dopachrome, can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength, typically around 475 nm. researchgate.net

However, it is important to note that certain compounds, such as flavonoids, can interfere with this assay by reacting with the quinone products, leading to inaccurate measurements of enzyme activity. researchgate.net Therefore, careful consideration of the reaction components is necessary when using spectrophotometric methods.

When N-acetyl-L-tyrosine is used as a substrate for tyrosinase, its conversion can be monitored to assess enzyme activity. researchgate.net This is because the N-acetyl group prevents the subsequent cyclization reaction, allowing for a more direct measurement of the initial enzymatic steps. researchgate.net The decrease in the N-acetyl-L-tyrosine peak can be followed over time using HPLC, providing a direct measure of the enzyme's influence. researchgate.netresearchgate.net

Future Directions and Emerging Research Areas for Namt

Exploration of Novel Therapeutic Applications

While research is still in its early stages, the biological activities of NAMT suggest several promising avenues for therapeutic development. One of the most notable is its potential as an antifungal agent. A study identified NAMT from the biocontrol fungus Bipolaris bicolor as an active compound against postharvest anthracnose in citrus fruits, a disease caused by Colletotrichum gloeosporioides. nih.gov This discovery points towards the development of NAMT as a natural and safe alternative to chemical fungicides in agriculture and food preservation. nih.gov

Furthermore, the role of tyrosine metabolism in various diseases, including neurodegenerative disorders and cancer, suggests that derivatives like NAMT could be valuable tools for research and potentially for therapeutic intervention. creative-proteomics.com Abnormal tyrosine metabolism is linked to conditions such as Parkinson's and Alzheimer's disease, where the synthesis of neurotransmitters like dopamine (B1211576) is affected. creative-proteomics.com The potential for NAMT to influence these pathways, perhaps by acting as a precursor or modulator, warrants further investigation. The structural modifications in NAMT may alter its interaction with key enzymes in tyrosine metabolism, offering a strategy to modulate these pathways in disease states. smolecule.com

Advanced Mechanistic Studies on NAMT-Enzyme Interactions

A crucial area for future research is the detailed investigation of how NAMT interacts with various enzymes. Understanding these interactions at a molecular level is key to unlocking its full therapeutic and biotechnological potential.

Initial studies have shown that NAMT can interact with proteases like trypsin, affecting their kinetic properties. smolecule.com Further research using advanced techniques such as X-ray crystallography and cryogenic electron microscopy could provide high-resolution structures of NAMT bound to enzyme active sites. This would offer precise insights into the binding modes and the specific molecular interactions that govern its effects.

Molecular docking analyses have already suggested that NAMT binds to tyrosinase with a higher affinity than vitamin C, effectively inhibiting its activity. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) synthesis and is also involved in the browning of fruits. The ability of NAMT to inhibit this enzyme has implications for both cosmetology (e.g., in skin-lightening products) and food science. nih.gov Future studies should aim to elucidate the precise mechanism of this inhibition, which could involve chelation of the copper ions in the enzyme's active site or competition with the natural substrate, L-tyrosine (B559521). Research has shown that using N-acetyl-L-tyrosine as a substrate for mushroom tyrosinase can be a direct way to measure the influence of compounds on the enzyme's activity. researchgate.net

The synthesis of NAMT and its derivatives was historically pursued to understand the active site of the proteolytic enzyme alpha-chymotrypsin. caltech.edu Continuing this line of inquiry with modern analytical methods could provide a more definitive understanding of the role of the phenolic hydrogen in enzyme-substrate interactions. caltech.edu

Development of NAMT-Based Probes for Biological Systems

The unique properties of NAMT make it a candidate for the development of specialized molecular probes for studying biological systems. Fluorescent amino acids are invaluable tools for investigating protein structure, function, and dynamics. pnas.org While tryptophan is a commonly used intrinsic fluorescent probe, its utility is limited by its UV excitation and emission spectra and low photostability. pnas.org

Derivatives of tyrosine, like NAMT, could be modified to create novel fluorescent probes. By incorporating specific fluorophores or environmentally sensitive groups onto the NAMT scaffold, researchers could design probes to report on specific cellular events or microenvironments. For instance, probes could be developed to monitor enzyme activity in real-time within living cells or to map the distribution of specific transporters. The development of such probes would be a significant advancement for cell biology and drug discovery, allowing for a more dynamic and detailed understanding of complex biological processes. nih.gov The design of these probes could benefit from strategies used for other amino acid-based probes, such as masking polar groups to improve cell permeability. acs.org

Integration of NAMT in Advanced Biotechnological Processes

The application of NAMT and its derivatives is expanding into the realm of biotechnology. One promising area is in the synthesis of functionalized polymers. Research has demonstrated the successful copolymerization of ethylene (B1197577) with N-acetyl-O-(ω-alkenyl)-l-tyrosine ethyl esters, catalyzed by a titanium complex. mdpi.com This process yields polyolefins containing amino acid groups, which can alter the material's properties, such as hydrophilicity. mdpi.com The resulting copolymers have high molecular weights and a uniform distribution of the comonomer, indicating the potential for creating novel biomaterials with tailored characteristics for applications in medicine and engineering. mdpi.com

Furthermore, the broader field of biotechnological production of L-tyrosine and its derivatives is rapidly advancing. nih.govresearchgate.net Metabolic engineering strategies are being employed to create microbial strains that can overproduce these compounds from renewable feedstocks. nih.govresearchgate.net As a derivative of L-tyrosine, NAMT could be produced through similar biosynthetic pathways, potentially with the introduction of specific acetylating and methylating enzymes into engineered microorganisms. This would provide a sustainable and cost-effective source of NAMT for its various applications. The wide use of N-acetyl-L-tyrosine in cell culture and other biotechnological fields highlights the existing demand for such compounds. google.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Acetyl-O-methyl-L-tyrosine, and what yield can be expected?

- Methodological Answer : The compound can be synthesized via acetylation of L-O-methyltyrosine using acetic anhydride (Ac₂O) in aqueous conditions. A reported protocol involves reacting L-O-methyltyrosine (2 mmol) with Ac₂O (16 mmol) at 95°C, followed by purification via sequential solvent evaporation and precipitation in acetone/hexane. This method achieves a 90% yield, with purity confirmed by thin-layer chromatography (TLC) .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation (e.g., InChI key validation) and high-performance liquid chromatography (HPLC) with USP reference standards (≥98.5% purity criteria). Mass spectrometry (MS) can further validate molecular weight (223.23 g/mol) and fragmentation patterns .

Q. How does the solubility of this compound compare to unmodified L-tyrosine in experimental settings?

- Methodological Answer : Acetylation improves water solubility due to reduced polarity. While L-tyrosine has limited solubility (~0.45 g/L at 25°C), acetylated derivatives like this compound dissolve at ~25 mg/mL in water, facilitating use in aqueous buffers or parenteral formulations .

Q. What is the biochemical role of this compound in neurotransmitter synthesis pathways?

- Methodological Answer : The compound acts as a precursor for catecholamines (e.g., dopamine, norepinephrine) by undergoing deacetylation and demethylation in vivo. Researchers should monitor tyrosine hydroxylase activity and catecholamine levels in cell cultures or animal models using LC-MS/MS to quantify metabolic conversion rates .

Advanced Research Questions

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 280 nm (tyrosine aromatic ring absorbance). Store lyophilized samples at +5°C to prevent hydrolysis, as recommended for acetylated amino acids .

Q. What protocols ensure reproducible results in cell culture studies involving this compound?

- Methodological Answer : Use mammalian cell lines (e.g., SH-SY5Y neurons) and validate endotoxin-free batches (≤0.1 EU/mg) via the Limulus amebocyte lysate (LAL) assay. Optimize concentrations (typically 10–100 µM) to avoid cytotoxicity, confirmed by MTT assays. Include controls with L-tyrosine to compare bioavailability .

Q. How can contradictory findings regarding the cognitive effects of acetylated tyrosine derivatives be resolved?

- Methodological Answer : Address discrepancies by standardizing stress induction protocols (e.g., cold stress or cognitive load tests) and measuring plasma tyrosine levels pre/post-intervention. Use double-blind, placebo-controlled designs and validate outcomes with fMRI or EEG to assess neural activity changes .

Q. What advanced chromatographic methods are suitable for detecting impurities in this compound?

- Methodological Answer : Employ ultra-HPLC (UHPLC) with charged aerosol detection (CAD) to resolve trace impurities (e.g., residual Ac₂O or methylated byproducts). Compare retention times against certified reference materials (CRMs) and quantify impurities via peak area normalization, ensuring compliance with ICH Q3A guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.